N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is an organic compound with intriguing potential applications. Composed of a blend of functional groups, this complex molecule is of interest in various research and industrial settings due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide typically involves multi-step organic synthesis. Key steps might include the formation of the propionamide linkage, sulfamoylation, and the introduction of the propylsulfonyl group. Common conditions could involve the use of reagents like anhydrous solvents, catalysts, and controlled temperature settings.
Industrial Production Methods: : Industrially, the production of this compound would likely involve similar synthetic routes, scaled up to accommodate bulk manufacturing. Techniques such as continuous flow chemistry, which allows for better control over reaction parameters and potentially increased yield and purity, might be employed.
Types of Reactions
Oxidation: : The compound might undergo oxidation, particularly at the sulfamoyl or propylsulfonyl moieties.
Reduction: : Conversely, reduction reactions could target the propionamide or sulfamoyl groups, altering the oxidation state.
Substitution: : Substitution reactions might occur at various positions on the aromatic ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions: : Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as alkyl halides.
Major Products: : The products of these reactions would vary, producing different derivatives of the original molecule with altered functional groups while retaining the core structure.
Scientific Research Applications
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide has a range of scientific research applications:
Chemistry: : Utilized in studies of reaction mechanisms and synthesis of novel compounds.
Biology: : Potential use in understanding biochemical pathways and as a probe in molecular biology.
Medicine: : Investigated for its potential pharmacological effects, possibly acting on specific molecular targets.
Industry: : Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide exerts its effects likely involves interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its application but might involve inhibition or activation of particular biochemical processes.
Comparison with Similar Compounds
Comparing N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide with other similar compounds highlights its uniqueness:
Similar Compounds: : Other sulfonamide derivatives, tetrahydroquinoline compounds, or propionamide-based molecules.
Uniqueness: : The specific combination of functional groups in this compound may offer unique reactivity or biological activity that is not observed in simpler or structurally distinct molecules.
Properties
IUPAC Name |
N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-4-13-31(27,28)25-12-6-7-17-15-19(8-10-20(17)25)24-32(29,30)21-11-9-18(14-16(21)3)23-22(26)5-2/h8-11,14-15,24H,4-7,12-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKOTHDGQABREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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